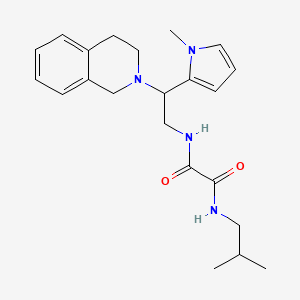

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-isobutyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-isobutyloxalamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-isobutyloxalamide typically involves multiple steps. One common approach is to start with the preparation of 3,4-dihydroisoquinolin-2(1H)-yl and 1-methyl-1H-pyrrol-2-yl intermediates. These intermediates are then subjected to a series of condensation reactions, often using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production methods are optimized for scalability and efficiency. Large-scale synthesis often employs continuous flow chemistry techniques to enhance reaction rates and yields. Solvent selection, temperature control, and purification processes such as recrystallization and chromatography are crucial in ensuring the quality and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-isobutyloxalamide can undergo various chemical reactions, including:

Oxidation: Using agents like potassium permanganate.

Reduction: Often with sodium borohydride or hydrogenation over palladium.

Substitution: Halogenation reactions using reagents like N-bromosuccinimide.

Common Reagents and Conditions

The compound frequently reacts under mild to moderate conditions, with reagents selected based on the desired functional group transformations. Organic solvents like dichloromethane and methanol are commonly used, and reactions are often conducted at temperatures ranging from room temperature to reflux conditions.

Major Products

The major products of these reactions depend on the reaction type. Oxidation may yield ketones or carboxylic acids, reduction typically forms alcohols, and substitution reactions often produce halogenated derivatives.

Applications De Recherche Scientifique

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-isobutyloxalamide has diverse applications in several scientific fields:

Chemistry: As a precursor in the synthesis of complex molecules.

Biology: Potential as a molecular probe for studying enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of novel materials with specific electronic or mechanical properties.

Mécanisme D'action

The mechanism of action for N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-isobutyloxalamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, or ion channels that are influenced by its binding affinity.

Pathways: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparaison Avec Des Composés Similaires

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-isobutyloxalamide can be compared with similar compounds, such as:

N1-(2-phenylethyl)-N2-isobutyloxalamide: Differing in the presence of a phenyl group instead of the 3,4-dihydroisoquinolin-2(1H)-yl group.

N1-(2-(1H-indol-3-yl)ethyl)-N2-isobutyloxalamide: Contains an indole moiety, impacting its biological activity and interaction mechanisms.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics. Fascinating stuff!

Activité Biologique

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-isobutyloxalamide, with the CAS number 1049455-20-0, is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant findings from various studies.

- Molecular Formula : C22H30N4O2

- Molecular Weight : 382.5 g/mol

The compound is designed to inhibit Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in various cancers, including leukemia and lymphoma. PRMT5 is known for its role in epigenetic regulation through methylation of arginine residues on histones and non-histone proteins, influencing gene expression and cellular proliferation.

Inhibition of PRMT5

Research indicates that derivatives similar to this compound exhibit potent inhibition of PRMT5. For instance, one study reported a related compound with an IC50 value of 8.5 nM against PRMT5, demonstrating its potential as a therapeutic agent in treating malignancies associated with PRMT5 overactivity .

Antitumor Activity

The compound has shown promising results in preclinical models:

- Cell Viability : It exhibits significant anti-proliferative effects on MV4-11 cells (a leukemia cell line) with a GI50 value of 18 nM.

- Xenograft Models : In vivo studies using MV4-11 mouse xenografts demonstrated substantial antitumor activity, indicating the compound's efficacy in reducing tumor growth .

Case Studies and Research Findings

| Study | Compound Tested | IC50 (nM) | Cell Line | Outcome |

|---|---|---|---|---|

| Study 1 | Related PRMT5 inhibitor | 8.5 | MV4-11 | Potent inhibition |

| Study 1 | Related PRMT5 inhibitor | 18 | MV4-11 | Significant anti-proliferative activity |

Additional Insights

The structure-based design approach utilized in synthesizing this compound allows for modifications that enhance its selectivity and potency against PRMT5. The incorporation of the isoquinoline and pyrrole moieties contributes to its biological activity by potentially facilitating interactions with the target enzyme.

Propriétés

IUPAC Name |

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-(2-methylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O2/c1-16(2)13-23-21(27)22(28)24-14-20(19-9-6-11-25(19)3)26-12-10-17-7-4-5-8-18(17)15-26/h4-9,11,16,20H,10,12-15H2,1-3H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSCDHAMOLLCSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC(C1=CC=CN1C)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.